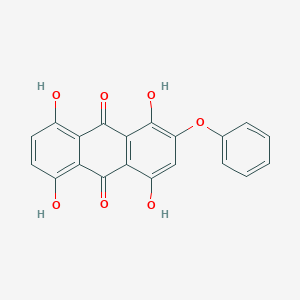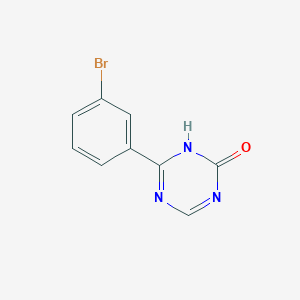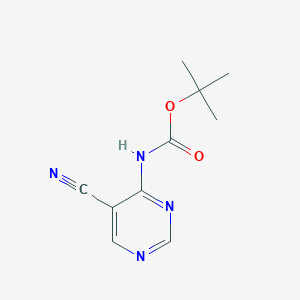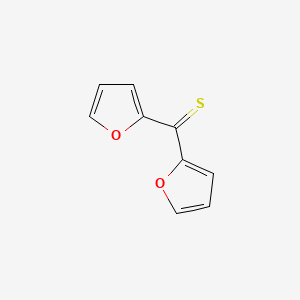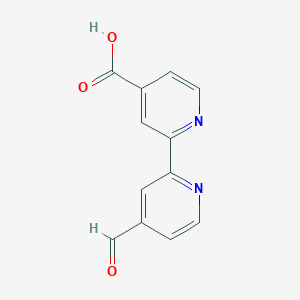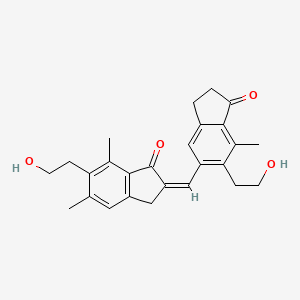
Monachosorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monachosorin A is a natural compound isolated from the plant Monachosorum henryiThis compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of traditional medicine where it has been used for its anti-inflammatory and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Monachosorin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: Monachosorin A exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research has shown its potential in the treatment of inflammatory diseases, pain management, and as an antimicrobial agent.
Industry: this compound is used in the development of new drugs and as a lead compound in drug discovery programs .
Mécanisme D'action
Monachosorin A can be compared with other sesquiterpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Costunolide: Known for its anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- Artemisinin
- Parthenolide
- Costunolide
Monachosorin A continues to be a subject of extensive research due to its promising therapeutic potential and diverse biological activities. Its unique properties and versatile applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C26H28O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12- |
Clé InChI |
LOBSTWNCPNNOKH-NDENLUEZSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2 |
SMILES canonique |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


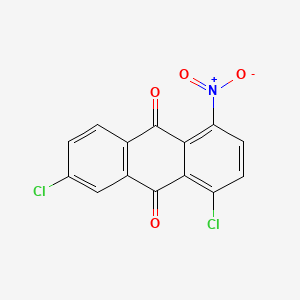




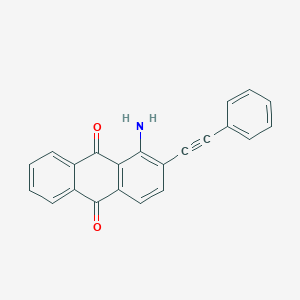
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
